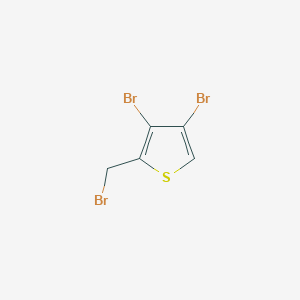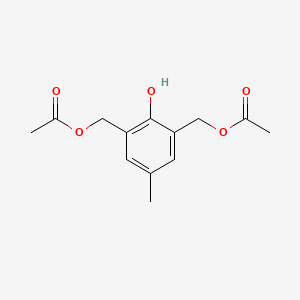
3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-クロロフェニル)-1,2,4-チアゾール-5(4H)-オンは、2-クロロフェニル基で置換されたチアゾール環を含む複素環式化合物です。
2. 製法
合成経路と反応条件
3-(2-クロロフェニル)-1,2,4-チアゾール-5(4H)-オンの合成は、一般的に、適切な前駆体を特定の条件下で環化することにより行われます。一般的な方法の1つは、2-クロロベンゾイルイソチオシアネートとヒドラジン水和物を反応させ、続いて環化してチアゾール環を形成することです。
工業的製法
この化合物の具体的な工業的製法は広く文書化されていませんが、一般的なアプローチは、実験室での合成方法をスケールアップすることです。これには、収率と純度を高めるために、温度、溶媒、触媒などの反応条件を最適化することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl isothiocyanate with hydrazine hydrate, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
反応の種類
3-(2-クロロフェニル)-1,2,4-チアゾール-5(4H)-オンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 還元反応により、チアゾール環を他の官能基に変換することができます。
置換: フェニル環の塩素原子は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
主な生成物
酸化: スルホキシドとスルホン。
還元: 様々な還元されたチアゾール誘導体。
置換: 置換されたフェニル誘導体。
4. 科学研究における用途
3-(2-クロロフェニル)-1,2,4-チアゾール-5(4H)-オンには、科学研究におけるいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性について調査されています。
医学: 医薬品中間体としての可能性が探られています。
産業: 特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用機序
3-(2-クロロフェニル)-1,2,4-チアゾール-5(4H)-オンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの様々な分子標的に作用し、特定の経路の阻害または活性化につながる可能性があります。関与する正確な分子標的と経路は、調査されている特定の生物学的活性によって異なる可能性があります。
類似化合物との比較
類似化合物
(2-クロロフェニル)チオ尿素: 2-クロロフェニル基を持つ別の化合物であり、除草剤として使用されます。
(2-クロロフェニル)(6,7-ジヒドロチエノ[3,2-c]ピリジン-5(4H)-イル)アセトニトリル: 類似の構造的特徴を持つ化合物であり、医薬品化学で使用されます。
独自性
3-(2-クロロフェニル)-1,2,4-チアゾール-5(4H)-オンは、独特の化学的および生物学的特性を付与する、独自のチアゾール環構造によって特徴付けられます。
特性
分子式 |
C8H5ClN2OS |
|---|---|
分子量 |
212.66 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) |
InChIキー |
NQYWTBZSDNPDLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NSC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)
![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)

![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)




![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)





